molecular formula C24H52NO6P B1175862 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate CAS No. 17304-24-4

5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate

Cat. No.: B1175862
CAS No.: 17304-24-4
InChI Key:
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Description

5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate is a complex organic compound with a molecular formula of C44H58O7. It is a pentacyclic triterpenoid derivative, known for its multiple hydroxyl groups and benzoate esters. This compound is derived from oleanane, a naturally occurring triterpene, and has been studied for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate typically involves the following steps:

    Starting Material: The synthesis begins with oleanolic acid, a naturally occurring triterpenoid.

    Hydroxylation: The oleanolic acid undergoes hydroxylation at specific positions to introduce hydroxyl groups at the 3β, 16α, 21β, 22α, and 28 positions.

    Esterification: The hydroxyl groups at the 21 and 22 positions are esterified with benzoic acid to form the dibenzoate esters.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction of oleanolic acid from plant sources, followed by chemical modification through hydroxylation and esterification processes. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.

    Substitution: The benzoate esters can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Transesterification reactions often use acid or base catalysts and alcohols as reagents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of new ester derivatives.

Scientific Research Applications

5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate has been studied for various scientific research applications:

    Chemistry: Used as a model compound to study triterpenoid chemistry and synthetic modifications.

    Biology: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and signaling molecules involved in inflammation, oxidative stress, and cell proliferation.

    Pathways: It modulates pathways such as the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and apoptotic pathways, leading to its biological effects.

Comparison with Similar Compounds

    Oleanolic Acid: A precursor to 5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate, known for its anti-inflammatory and hepatoprotective properties.

    Ursolic Acid: Another triterpenoid with similar structure and biological activities.

    Betulinic Acid: A triterpenoid with anticancer and antiviral properties.

Uniqueness: this compound is unique due to its multiple hydroxyl groups and benzoate esters, which enhance its solubility and bioavailability. Its specific structural modifications contribute to its distinct biological activities compared to other triterpenoids.

Properties

CAS No.

17304-24-4

Molecular Formula

C24H52NO6P

Molecular Weight

0

Origin of Product

United States

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